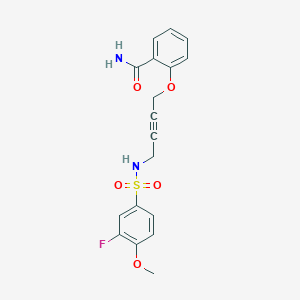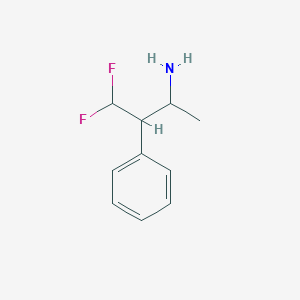![molecular formula C16H14N2OS2 B2466760 (5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(pyrrolidin-1-yl)methanone CAS No. 622344-51-8](/img/structure/B2466760.png)
(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(pyrrolidin-1-yl)methanone”, benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Applications De Recherche Scientifique
Anti-Tubercular Activity
(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(pyrrolidin-1-yl)methanone: derivatives have been investigated for their anti-tubercular properties. Researchers have synthesized novel benzothiazole-based compounds and evaluated their inhibitory concentrations against Mycobacterium tuberculosis. These molecules exhibit promising inhibition potency, making them potential candidates for combating tuberculosis .
Quorum Sensing Inhibition
In the realm of microbial communication, these compounds have been explored as quorum sensing inhibitors. By targeting bacterial communication pathways, they may help mitigate bacterial virulence and biofilm formation .
Organic Light Emitting Diodes (OLEDs)
Interestingly, some derivatives of this compound have been successfully employed as dopants in organic light-emitting diodes (OLEDs). These devices exhibit strong emission and low operating voltages, with the fluoroborate-based derivatives outperforming the parent ligand .
Antibacterial Potential
The (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives have demonstrated potent antibacterial activity against Pseudomonas aeruginosa. Their unique structure contributes to their efficacy as antibacterial agents .
Antifungal Agents
New 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methy])benzo[d]thiazol-2(3H)-ones, synthesized from this compound, have been evaluated for antifungal activity. These derivatives show promise in combating fungal infections .
Propriétés
IUPAC Name |
[5-(1,3-benzothiazol-2-yl)thiophen-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-16(18-9-3-4-10-18)14-8-7-13(20-14)15-17-11-5-1-2-6-12(11)21-15/h1-2,5-8H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGKIAVGWSKKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2466680.png)



![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2466685.png)
![4-[2-(2-Benzylphenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2466688.png)
![N-(3-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2466689.png)
![2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B2466690.png)


![3-(1-(3-Phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2466694.png)

![2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole](/img/structure/B2466698.png)